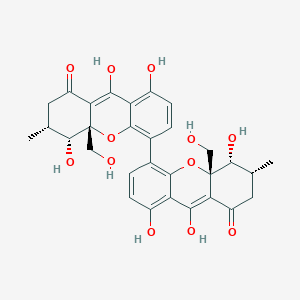
Deacetylphomoxanthone A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Deacetylphomoxanthone A, also known as this compound, is a useful research compound. Its molecular formula is C30H30O12 and its molecular weight is 582.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biological Activities
Deacetylphomoxanthone A exhibits a range of biological activities that make it a candidate for further research in medicinal chemistry. Key activities include:
- Anticancer Properties : Studies have demonstrated that this compound and its analogs possess significant cytotoxic effects against various cancer cell lines. For instance, it has been evaluated against human breast (MDA-MB-435), colon (HCT-116), lung (Calu-3), and liver (Huh7) cancer cell lines, showing IC50 values indicative of potent activity .
- Antimicrobial Effects : This compound also shows promising antimicrobial properties. It has been reported to inhibit the growth of several bacterial strains, including Bacillus subtilis and Staphylococcus aureus, suggesting its potential as an antibacterial agent .
- Antimalarial Activity : Some studies indicate that compounds related to this compound exhibit antimalarial effects, further expanding their potential therapeutic applications .
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in various experimental settings:
These findings indicate the compound's potential as a lead for developing new anticancer therapies.
Future Directions and Research Opportunities
Given its promising biological activities, further research on this compound is warranted:
- Structure-Activity Relationship Studies : Understanding how structural modifications affect biological activity can aid in optimizing the compound for therapeutic use.
- In Vivo Studies : Transitioning from in vitro to in vivo studies is essential to evaluate the efficacy and safety profile of this compound in living organisms.
- Combination Therapies : Investigating the potential of this compound in combination with other anticancer agents could enhance therapeutic outcomes and reduce resistance.
Propriétés
Formule moléculaire |
C30H30O12 |
|---|---|
Poids moléculaire |
582.6 g/mol |
Nom IUPAC |
(3R,4R,4aR)-5-[(5R,6R,10aR)-1,5,9-trihydroxy-10a-(hydroxymethyl)-6-methyl-8-oxo-6,7-dihydro-5H-xanthen-4-yl]-4,8,9-trihydroxy-4a-(hydroxymethyl)-3-methyl-3,4-dihydro-2H-xanthen-1-one |
InChI |
InChI=1S/C30H30O12/c1-11-7-17(35)21-23(37)19-15(33)5-3-13(25(19)41-29(21,9-31)27(11)39)14-4-6-16(34)20-24(38)22-18(36)8-12(2)28(40)30(22,10-32)42-26(14)20/h3-6,11-12,27-28,31-34,37-40H,7-10H2,1-2H3/t11-,12-,27-,28-,29+,30+/m1/s1 |
Clé InChI |
HDXCVYGAXUUIOZ-XLXCAQMQSA-N |
SMILES isomérique |
C[C@@H]1CC(=O)C2=C(C3=C(C=CC(=C3O[C@@]2([C@@H]1O)CO)C4=C5C(=C(C=C4)O)C(=C6C(=O)C[C@H]([C@H]([C@]6(O5)CO)O)C)O)O)O |
SMILES canonique |
CC1CC(=O)C2=C(C3=C(C=CC(=C3OC2(C1O)CO)C4=C5C(=C(C=C4)O)C(=C6C(=O)CC(C(C6(O5)CO)O)C)O)O)O |
Synonymes |
deacetylphomo-xanthone A deacetylphomoxanthone A |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















